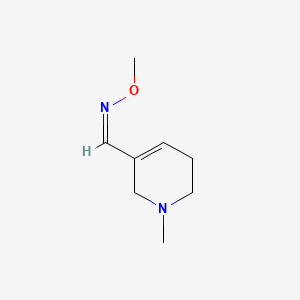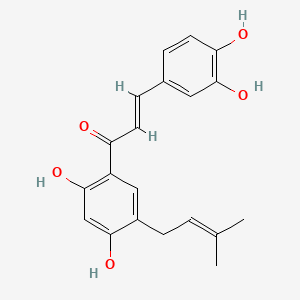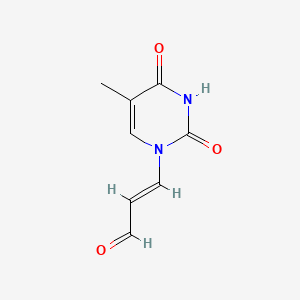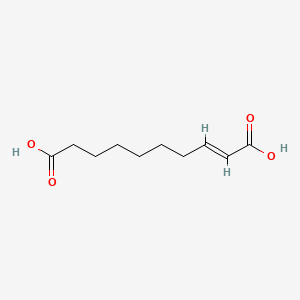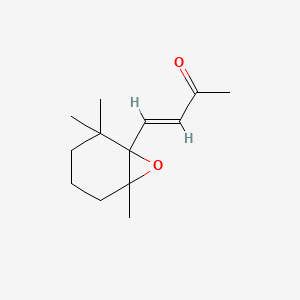
beta-Ionone epoxide
描述
Beta-Ionone epoxide: is a chemical compound with the molecular formula C13H20O2 . It is an epoxide derivative of beta-ionone, which is a significant component in the aroma of various plants and flowers. This compound is known for its applications in the flavor and fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions: Beta-Ionone epoxide can be synthesized through the epoxidation of beta-ionone. One common method involves using di(3,5-ditrifluoromethylphenyl)diselenide as a catalyst and hydrogen peroxide as an oxidizer. The reaction is carried out in a solvent under a nitrogen atmosphere, with the temperature controlled between 0-40°C . Another method employs selenium-doped silica materials as a catalyst, with molecular oxygen as the oxidant .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of recyclable catalysts and mild reaction conditions makes the process more environmentally friendly and economically viable .
化学反应分析
Types of Reactions: Beta-Ionone epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Diols.
Substitution: Substituted beta-Ionone derivatives.
科学研究应用
Beta-Ionone epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential anticancer properties and other health benefits.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of beta-Ionone epoxide involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis and its potential biological activities .
相似化合物的比较
Beta-Ionone: The parent compound of beta-Ionone epoxide, known for its aroma and use in fragrances.
Pseudoionone: A structural isomer of beta-Ionone with similar applications.
Other Epoxides: Compounds like limonene epoxide and geraniol epoxide, which also have applications in the flavor and fragrance industry
Uniqueness: this compound is unique due to its specific structure and reactivity, which make it valuable in both synthetic chemistry and industrial applications. Its ability to undergo various chemical reactions and form a wide range of products further enhances its utility .
属性
IUPAC Name |
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZJYUGOJYHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC12C(CCCC1(O2)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051885 | |
| Record name | 5,6-beta-Ionone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23267-57-4 | |
| Record name | 5,6-Epoxy-β-ionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23267-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6-beta-Ionone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of β-ionone epoxide in the aroma profile of Korean flue-cured tobacco?
A1: β-Ionone epoxide is one of the identified volatile aroma components in Korean flue-cured tobacco (N.C. 2326) []. While not a major contributor to the overall aroma profile, its presence contributes to the complex mix of haylike, floral, and fruity notes characteristic of this tobacco variety.
Q2: Can you elaborate on the sensory characteristics associated with β-ionone epoxide in the context of Korean valerian root?
A3: The research highlights that β-ionone epoxide, along with other oxygenated compounds like borneol, bornyl acetate, bornyl iso-valerate, and p-ionone, contributes to the characteristic floral and woody aroma of the neutral fraction of Korean valerian root oil []. This suggests that β-ionone epoxide might impart a complex aroma profile with both floral and woody facets to the overall scent of the valerian root.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
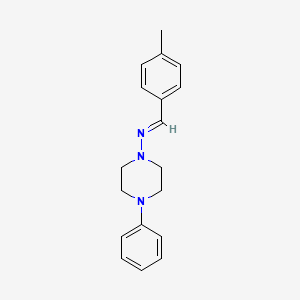
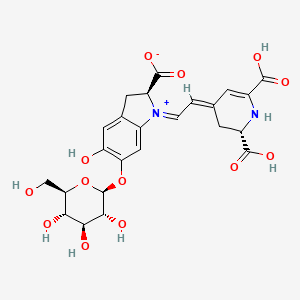
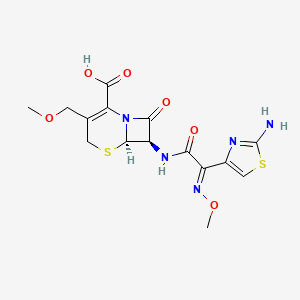
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
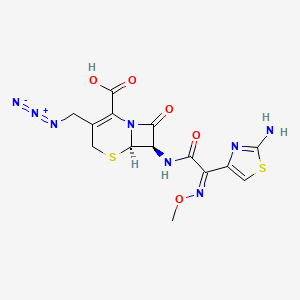

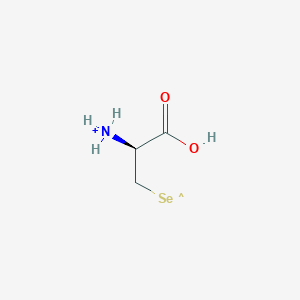
![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)
